Aztreonam Impurity F
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Overview
Description
Aztreonam Impurity F is one of the impurities identified during the synthesis or storage of aztreonam, a monobactam antibiotic. Aztreonam is known for its effectiveness against aerobic Gram-negative bacteria and is used in treating various infections. Impurities like this compound are crucial to identify and characterize to ensure the quality and safety of the pharmaceutical product .
Preparation Methods
The preparation of Aztreonam Impurity F involves several synthetic routes and reaction conditions. One method includes using aztreonam tert-butyl ester as a starting material and reacting it with a BOC-protected aztreonam main ring under alkaline conditions. The reaction is carried out at a temperature of 25-35°C. After the reaction, the solvent is removed, and the product is purified using petroleum ether . This method is suitable for industrial production and ensures the high purity of the impurity reference substance.
Chemical Reactions Analysis
Aztreonam Impurity F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Aztreonam Impurity F has several scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Used in the study of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in the development of new pharmaceutical formulations and the study of drug interactions.
Industry: Used in quality control and the development of new industrial processes.
Mechanism of Action
The mechanism of action of Aztreonam Impurity F is similar to that of aztreonam. It inhibits bacterial cell wall synthesis by binding to penicillin-binding protein 3 (PBP3). This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death .
Comparison with Similar Compounds
Aztreonam Impurity F can be compared with other impurities and similar compounds such as:
- Aztreonam Acetate
- Desulfated Aztreonam
- Anti-Aztreonam
- Open-Ring Aztreonam
- Open-Ring Desulfated Aztreonam
- Open-Ring Desulfated Aztreonam Ethyl Ester
- Cis-Deamino Open-Ring Desulfated Aztreonam
- Trans-Deamino Open-Ring Desulfated Aztreonam These compounds share similar structures but differ in their specific chemical modifications and properties .
This compound is unique due to its specific structure and the conditions under which it is formed. Its identification and characterization are essential for ensuring the quality and safety of aztreonam as a pharmaceutical product.
Properties
Molecular Formula |
C15H21N5O8S2 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
3-[[2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C15H21N5O8S2/c1-5-27-13(23)15(3,4)28-19-10(8-6-29-14(16)17-8)11(21)18-9-7(2)20(12(9)22)30(24,25)26/h6-7,9H,5H2,1-4H3,(H2,16,17)(H,18,21)(H,24,25,26) |
InChI Key |
GHYPJWICYOYVRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C(N(C2=O)S(=O)(=O)O)C |
Origin of Product |
United States |
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